molecular formula C16H13NO6 B2795021 (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate CAS No. 331460-16-3

(6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate

Cat. No. B2795021
CAS RN: 331460-16-3
M. Wt: 315.281
InChI Key: HMGKMQSNIHLXES-UHFFFAOYSA-N
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Description

(6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate, also known as NBOMe-CI, is a chemical compound that belongs to the family of phenethylamines. It has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

Nanotechnology

The compound could potentially be used in the synthesis of nanocrystals . Nanocrystals have a wide range of applications, from electronics to medicine, and this compound could play a role in their production.

Semiconductor Technology

This compound could potentially be used in the development of semiconductors . Semiconductors are crucial in modern electronics, and new materials could lead to advancements in this field.

Photocatalysis

The compound could potentially be used in photocatalysis research . Photocatalysis is a process where light energy is used to speed up a reaction, and this compound could be used to study or enhance this process.

properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)methyl 2-cyclohexa-2,5-dien-1-ylideneacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c18-16(6-11-4-2-1-3-5-11)21-9-12-7-14-15(23-10-22-14)8-13(12)17(19)20/h2-8H,1,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGKMQSNIHLXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=CC(=O)OCC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate

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